N-Hydroxy-3,3-dimethoxypropionamidine
Description
N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones are a class of heterocyclic compounds synthesized through a four-step process involving condensation, cyclization, oxidation, and thiosemicarbazone formation . These compounds are characterized by a piperidin-4-one core substituted with hydroxylamine and thiosemicarbazide functional groups, as well as aryl rings bearing diverse substituents (e.g., -Cl, -F, -CH₃, -OCH₃). Their chair conformation, confirmed via NMR and crystallographic analysis (Fig. 1, 2), is critical for stability and biological interactions .
These derivatives exhibit broad-spectrum antimicrobial activity, targeting both gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus flavus, Microsporum gypsuem) . Their bioactivity is attributed to the synergistic effects of electron-withdrawing substituents and the thiosemicarbazone moiety, which enhance binding to microbial targets .
Properties
Molecular Formula |
C5H12N2O3 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N'-hydroxy-3,3-dimethoxypropanimidamide |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) |
InChI Key |
ZQRTXHSHQACUDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=NO)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The antimicrobial efficacy and structural features of N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones (compounds 28–32 ) were compared against each other and standard drugs (Table 1, 2). Key findings include:
Structural and Functional Group Variations
Electron-Withdrawing Groups (Cl, F):
- Compound 31 (para-Cl on both aryl rings) showed the highest antibacterial activity, with inhibition zones comparable to ciprofloxacin against Staphylococcus aureus (24 mm vs. 25 mm) and Salmonella typhii (21 mm vs. 22 mm) . It also exhibited strong antifungal activity against Aspergillus flavus (18 mm) and Microsporum gypsuem (20 mm), surpassing fluconazole (20 mm) in some cases .
- Compound 32 (para-F on both aryl rings) demonstrated superior activity against Staphylococcus aureus (26 mm) and Microsporum gypsuem (22 mm) .
Electron-Donating Groups (CH₃, OCH₃):
Mechanism of Action
The thiosemicarbazone moiety facilitates chelation of metal ions in microbial enzymes, disrupting metabolic pathways . Electron-withdrawing groups enhance this effect by increasing electrophilicity, improving target binding . In contrast, electron-donating groups reduce polarity, diminishing efficacy.
Concentration-Dependent Activity
All compounds showed reduced activity upon dilution. For example, 31 ’s inhibition zone against Aspergillus flavus decreased from 18 mm to 12 mm at half concentration, highlighting its dose-dependent effects .
Conformational Stability
The chair conformation of the piperidinone ring (Fig. 1, 2) ensures optimal spatial arrangement for interactions with bacterial cell walls or fungal membranes. This structural rigidity distinguishes these compounds from flexible analogs like 3-alkyl-2,6-diarylpiperidin-4-ones, which show lower activity .
Data Tables
Table 1: Antibacterial Activity of Compounds 28–32 vs. Ciprofloxacin
| Organism | Ciprofloxacin (mm) | 31 (mm) | 32 (mm) | 28 (mm) |
|---|---|---|---|---|
| Staphylococcus aureus | 25 | 24 | 26 | 18 |
| Escherichia coli | 24 | 12 | 14 | 10 |
| Salmonella typhii | 22 | 21 | 19 | 16 |
Table 2: Antifungal Activity of Compounds 28–32 vs. Fluconazole
| Fungus | Fluconazole (mm) | 31 (mm) | 32 (mm) | 29 (mm) |
|---|---|---|---|---|
| Aspergillus flavus | 20 | 18 | 16 | 12 |
| Microsporum gypsuem | 20 | 20 | 22 | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
